
2-(trifluoromethyl)benzaldehyde oxime
描述
2-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and a trifluoromethyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 2-(trifluoromethyl)benzaldehyde oxime can be synthesized through the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in a solvent like methanol under reflux conditions. The general reaction scheme is as follows:
2-Trifluoromethylbenzaldehyde+Hydroxylamine Hydrochloride→2-Trifluoromethylbenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: Industrial production methods for 2-trifluoromethylbenzaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions: 2-(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Nitrile Oxides: Formed from the oxidation of the oxime group.
Amines: Formed from the reduction of the oxime group.
Substituted Derivatives: Formed from nucleophilic substitution reactions involving the trifluoromethyl group.
科学研究应用
2-(trifluoromethyl)benzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including isoxazoles and 2-isoxazolines.
Biology: The compound has been studied for its potential antimicrobial and antimycobacterial properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.
作用机制
The mechanism of action of 2-trifluoromethylbenzaldehyde oxime involves its ability to form stable complexes with various biological targets. The oxime group can interact with enzymes and proteins, potentially inhibiting their activity. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the displacement of the phosphoryl moiety from the enzyme, restoring its normal function .
相似化合物的比较
2-(trifluoromethyl)benzaldehyde oxime can be compared with other oxime derivatives, such as:
Benzaldehyde Oxime: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Methoxybenzaldehyde Oxime: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in chemical behavior and biological activity.
Uniqueness: The presence of the trifluoromethyl group in 2-trifluoromethylbenzaldehyde oxime imparts unique properties, such as increased lipophilicity and stability, making it more suitable for certain applications compared to its analogs.
属性
分子式 |
C8H6F3NO |
|---|---|
分子量 |
189.13 g/mol |
IUPAC 名称 |
N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H |
InChI 键 |
GBZLIAANNYDSOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

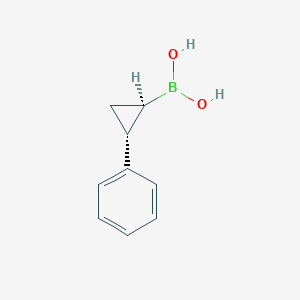
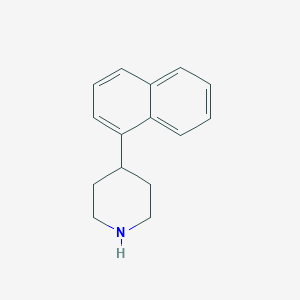
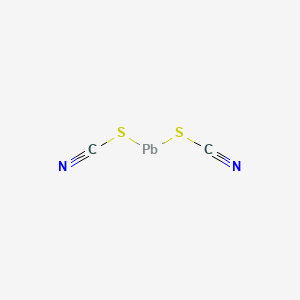


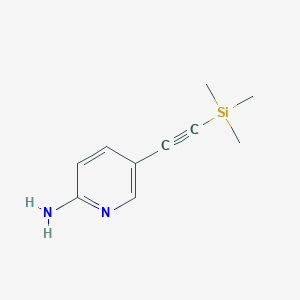
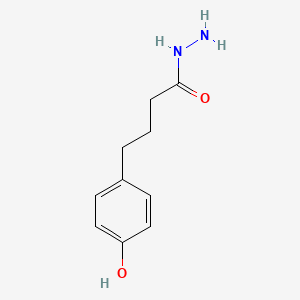
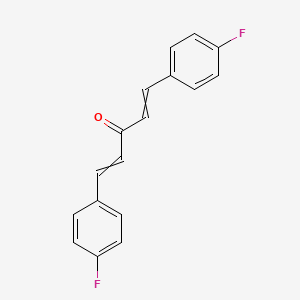
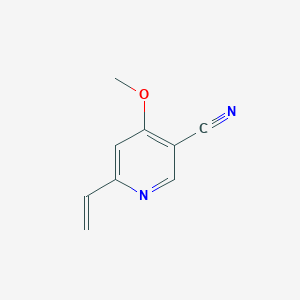
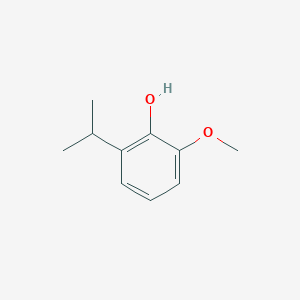
![Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8808232.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole-2,5-dione](/img/structure/B8808243.png)


